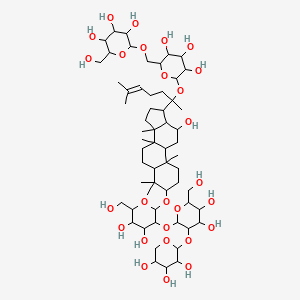

Notoginsenoside Fa

Description

Properties

IUPAC Name |

2-[[6-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H100O27/c1-24(2)10-9-14-59(8,86-52-47(76)42(71)40(69)31(82-52)23-78-50-46(75)41(70)37(66)28(19-60)79-50)25-11-16-58(7)35(25)26(63)18-33-56(5)15-13-34(55(3,4)32(56)12-17-57(33,58)6)83-53-48(43(72)38(67)29(20-61)80-53)85-54-49(44(73)39(68)30(21-62)81-54)84-51-45(74)36(65)27(64)22-77-51/h10,25-54,60-76H,9,11-23H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERICYNRBVMDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H100O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316170 | |

| Record name | Notoginsenoside Fa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1241.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Notoginsenoside Fa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88100-04-3 | |

| Record name | Notoginsenoside Fa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88100-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Notoginsenoside Fa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Notoginsenoside Fa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235 - 240 °C | |

| Record name | Notoginsenoside Fa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Bioactive Properties of Notoginsenoside Fa

Introduction

Notoginsenoside Fa is a dammarane-type tetracyclic triterpenoid saponin, a prominent bioactive constituent isolated from various parts of Panax notoginseng, including the roots, rhizomes, stems, leaves, and flowers.[1][2][3][4] Renowned in traditional medicine, P. notoginseng and its extracts are now the subject of intense scientific scrutiny to validate their therapeutic claims. This compound, as one of its key chemical signatures, is emerging as a molecule of significant interest for its diverse pharmacological activities.

This technical guide provides a comprehensive overview of the known bioactive properties of this compound, with a focus on its neuroprotective, anti-inflammatory, and antioxidant effects. We will delve into its chemical characteristics, metabolic fate, and the molecular mechanisms that underpin its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the capabilities of this natural compound.

| Chemical Properties | Data |

| Compound Name | This compound |

| CAS Number | 88100-04-3[1] |

| Molecular Formula | C₅₉H₁₀₀O₂₇[5] |

| Molecular Weight | 1241.4 g/mol [5] |

| Classification | Protopanaxadiol (PPD)-type Saponin[6][7] |

Section 1: Chemical Profile and Pharmacokinetics

1.1 Chemical Structure and Source

This compound belongs to the protopanaxadiol (PPD) family of ginsenosides. Its structure consists of a tetracyclic triterpenoid aglycone core with multiple sugar moieties attached at the C-3 and C-20 positions. This complex glycosylation pattern is crucial for its solubility and biological activity but also presents challenges for its absorption and metabolism. It is one of many saponins found in P. notoginseng, contributing to the plant's overall pharmacological profile.[8]

1.2 Pharmacokinetics and Metabolism

Like many large glycoside saponins, this compound is poorly absorbed in its intact form. Its primary metabolic pathway involves deglycosylation by gut microbiota.[9] Certain microorganisms, such as Cladosporium xylophilum, can transform major ginsenosides like this compound into minor, more readily absorbed ginsenosides, including F2, Rd2, and others.[10][11] This biotransformation is a critical step, as these smaller metabolites often exhibit enhanced biological activity compared to the parent compound.

Studies in rats have identified deglycosylated metabolites in plasma following the administration of P. notoginseng extracts, confirming this metabolic route.[9] The low oral bioavailability of the parent compound underscores the importance of understanding its metabolic fate for the development of effective therapeutics.[12]

Caption: Metabolic pathway of this compound in the gut.

Section 2: Neuroprotective Properties

The most compelling evidence for the therapeutic potential of this compound lies in its neuroprotective effects. It has been identified as a compound that could potentially activate and restore the function of the degenerated brain.[6][7]

2.1 Mechanism of Action

This compound and its parent extracts have been shown to exert neuroprotective effects through multiple mechanisms:

-

Promotion of Neuronal Integrity: It has been linked to the promotion of neurite growth and the reconstruction of neural networks, which are critical processes for recovering from neuronal damage.[13]

-

Modulation of Autophagy and Apoptosis: As a component of stem-leaf saponins from P. notoginseng (SLSP), it is involved in counteracting aberrant autophagy and apoptosis in hippocampal neurons.[14] This activity is associated with the activation of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell survival, growth, and proliferation.[14]

Caption: PI3K/Akt/mTOR pathway modulation by saponins.

2.2 Experimental Protocol: Neurite Outgrowth Assay

To quantitatively assess the neurotrophic effects of this compound, a neurite outgrowth assay using a model cell line such as PC12 is essential.

Objective: To determine the effect of this compound on the differentiation and neurite extension of PC12 cells.

Methodology:

-

Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed PC12 cells onto collagen-coated 24-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Replace the culture medium with a low-serum medium (e.g., 1% horse serum). Add varying concentrations of this compound (e.g., 1, 10, 50 µM). Use Nerve Growth Factor (NGF) as a positive control and vehicle (e.g., DMSO) as a negative control.

-

Incubation: Incubate the cells for 48-72 hours.

-

Imaging: Capture images of the cells using a phase-contrast microscope.

-

Analysis: Quantify neurite outgrowth. A process is considered a neurite if its length is at least twice the diameter of the cell body. Measure the percentage of neurite-bearing cells and the average length of the longest neurite per cell using image analysis software (e.g., ImageJ).

-

Causality Check: The dose-dependent increase in neurite-bearing cells and neurite length, relative to the vehicle control, validates the neurotrophic effect of the compound. The comparison with NGF provides a benchmark for its potency.

Section 3: Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in numerous pathologies, including neurodegenerative and cardiovascular diseases. Saponins from P. notoginseng, including this compound, are recognized for their anti-inflammatory and antioxidant properties.[1][2][15][16]

3.1 Mechanism of Action

The antioxidant effects of ginsenosides are often attributed to their ability to scavenge free radicals and upregulate endogenous antioxidant enzymes.[17] Their anti-inflammatory action involves the modulation of key signaling pathways, such as inhibiting the activation of NF-κB, which is a master regulator of pro-inflammatory gene expression.[16] While specific studies on this compound are ongoing, its inclusion in extracts with proven anti-inflammatory effects suggests it contributes to this activity.[8]

3.2 Experimental Protocol: Anti-inflammatory Activity in Macrophages

This protocol assesses the ability of this compound to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To measure the effect of this compound on the production of the pro-inflammatory cytokine TNF-α.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Seeding: Plate cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

Cell Viability: Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the observed reduction in TNF-α is not due to cytotoxicity.

-

Validation: A statistically significant, dose-dependent decrease in TNF-α levels in the this compound-treated groups compared to the LPS-only group, without a corresponding decrease in cell viability, confirms its anti-inflammatory activity.

Caption: Workflow for assessing anti-inflammatory activity.

Section 4: Potential in Cardiovascular and Oncological Research

While the neuroprotective effects of this compound are its most studied attribute, its presence in P. notoginseng extracts used for cardiovascular and anti-cancer applications suggests broader potential.

-

Cardiovascular Effects: Panax notoginseng saponins are widely used in preparations for treating cardiovascular diseases.[18] this compound is a constituent of intravenous formulations like XueShuanTong, used in this context.[19] However, its specific contribution to cardiovascular protection, relative to other saponins like Notoginsenoside R1 and Ginsenoside Rg1, requires further elucidation.

-

Anti-Cancer Potential: The anti-proliferative and immune-modulatory activities of P. notoginseng saponins have been reported against several cancer types.[1][2][18] This suggests that this compound could be a valuable candidate for investigation in oncology, although direct evidence is currently limited.

Section 5: Summary and Future Directions

This compound is a multifaceted saponin from P. notoginseng with significant, scientifically validated bioactive properties. Its potential to promote neuronal health and combat inflammation and oxidative stress positions it as a strong candidate for further drug development.

Key Takeaways:

-

Primary Bioactivity: Strong evidence supports its role as a neuroprotective agent, capable of promoting neurite outgrowth and modulating key cell survival pathways like PI3K/Akt/mTOR.

-

Metabolic Profile: It serves as a prodrug that is metabolized by gut microbiota into smaller, potentially more active ginsenosides.

-

Supporting Roles: It contributes to the well-documented anti-inflammatory and antioxidant effects of P. notoginseng extracts.

Future Research:

-

Mechanism Deciphering: Elucidate the specific molecular targets of this compound and its metabolites to better understand its mechanism of action.

-

Pharmacokinetic Studies: Conduct detailed pharmacokinetic and bioavailability studies of both the parent compound and its key metabolites in various preclinical models.

-

Expanded Efficacy Testing: Investigate its therapeutic efficacy in animal models of cardiovascular disease and specific cancers to validate its potential in these areas.

-

Synergistic Effects: Explore the synergistic interactions between this compound and other saponins within P. notoginseng extracts to optimize therapeutic formulations.

References

-

Liao, H., et al. (2024). Panax notoginseng: panoramagram of phytochemical and pharmacological properties, biosynthesis, and regulation and production of ginsenosides. PubMed Central. [Link]

-

Tung, N. H., & Hai, N. T. (2016). Phytochemical and pharmacology effect of Panax notoginseng. Journal of Applied Pharmaceutical Science. [Link]

-

Semantic Scholar. (2024). Panax notoginseng. Semantic Scholar. [Link]

-

Liu, C., et al. (2018). Stereoisomers of Saponins in Panax notoginseng (Sanqi): A Review. Frontiers in Pharmacology. [Link]

-

Semantic Scholar. (2022). Alzheimer's Disease as a Major Public Health Concern: Role of Dietary Saponins in Mitigating Neurodegenerative Disorders and Their Molecular Mechanisms. Semantic Scholar. [Link]

-

Wang, Y., et al. (2021). Stem-leaf saponins from Panax notoginseng counteract aberrant autophagy and apoptosis in hippocampal neurons of mice with cognitive impairment induced by sleep deprivation. PubMed Central. [Link]

-

BioCrick. (n.d.). Notoginsenoside Fc | CAS:88122-52-5. BioCrick. [Link]

-

Dong, L., et al. (2015). Quantitative Comparison and Metabolite Profiling of Saponins in Different Parts of the Root of Panax notoginseng. Journal of Agricultural and Food Chemistry. [Link]

-

ResearchGate. (2021). Bioactive Compounds and Biological Activities of Vietnamese Ginseng (Panax Vietnamensis Ha et Grushv.). ResearchGate. [Link]

-

Liu, C., et al. (2018). Stereoisomers of Saponins in Panax notoginseng (Sanqi): A Review. PubMed Central. [Link]

-

Yang, X., et al. (2018). Research of Panax spp. in Kunming Institute of Botany, CAS. Natural Products and Bioprospecting. [Link]

-

CORE. (n.d.). CHEMICAL STUDIES OF PANAX NOTOGINSENG AND RELATED SPECIES, AND EVALUATION OF POTENTIAL ANTIPLATELET AND ANTICOAGULANT EFFECTS. CORE. [Link]

-

Zhou, Y., et al. (2019). Intravenous formulation of Panax notoginseng root extract: human pharmacokinetics of ginsenosides and potential for perpetrating drug interactions. PubMed Central. [Link]

-

Li, M., et al. (2022). Investigation of the pharmacological effect and mechanism of mountain-cultivated ginseng and garden ginseng in cardiovascular diseases based on network pharmacology and zebrafish experiments. PubMed Central. [Link]

-

Semantic Scholar. (2019). Research Article Panax Notoginseng Saponins Ameliorate Aβ-Mediated Neurotoxicity in C. elegans through Antioxidant Activities. Semantic Scholar. [Link]

-

Zhang, X., et al. (2022). Multicomponent Characterization of the Flower Bud of Panax notoginseng and Its Metabolites in Rat Plasma by Ultra-High Performance Liquid Chromatography/Ion Mobility Quadrupole Time-of-Flight Mass Spectrometry. MDPI. [Link]

-

He, Y., et al. (2024). Comprehensive Analysis of Agronomic Traits, Saponin Accumulation, and SNP-Based Genetic Diversity in Different Cultivars of Panax notoginseng. MDPI. [Link]

-

Zhang, H., et al. (2024). Widely Targeted Metabolomic Analysis Reveals the Improvement in Panax notoginseng Triterpenoids Triggered by Arbuscular Mycorrhizal Fungi via UPLC–ESI–MS/MS. MDPI. [Link]

-

Wang, P., et al. (2019). Production of Minor Ginsenosides from Panax notoginseng Flowers by Cladosporium xylophilum. PubMed Central. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. frontiersin.org [frontiersin.org]

- 3. Stereoisomers of Saponins in Panax notoginseng (Sanqi): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Notoginsenoside R1 | CAS:80418-24-2 | Manufacturer ChemFaces [chemfaces.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Panax notoginseng: panoramagram of phytochemical and pharmacological properties, biosynthesis, and regulation and production of ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Production of Minor Ginsenosides from Panax notoginseng Flowers by Cladosporium xylophilum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Notoginsenoside Fc | CAS:88122-52-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Stem-leaf saponins from Panax notoginseng counteract aberrant autophagy and apoptosis in hippocampal neurons of mice with cognitive impairment induced by sleep deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CAS 88100-04-3: this compound | CymitQuimica [cymitquimica.com]

- 16. japsonline.com [japsonline.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Intravenous formulation of Panax notoginseng root extract: human pharmacokinetics of ginsenosides and potential for perpetrating drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Notoginsenoside Fa: Mechanisms in Anti-Inflammatory Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological process, but its dysregulation is a hallmark of numerous chronic diseases. The search for novel anti-inflammatory agents has led to significant interest in natural products. Notoginsenoside Fa (NFA), a triterpenoid saponin derived from Panax notoginseng, is an emerging compound of interest. This technical guide provides a comprehensive overview of NFA, detailing its physicochemical properties and synthesizing the current understanding of its role in modulating key anti-inflammatory signaling pathways. While much of the detailed mechanistic work has been elucidated through studies of its close structural analog, Notoginsenoside R1 (NGR1), this document leverages that knowledge to build a robust model for NFA's mechanism of action. We will explore its impact on the NF-κB, MAPK, and NLRP3 inflammasome pathways, supported by established experimental protocols for in vitro and in vivo validation. This guide is intended to serve as a foundational resource for researchers seeking to investigate and harness the therapeutic potential of this compound.

Introduction to this compound (NFA)

This compound is a dammarane-type triterpenoid saponin, a class of compounds that constitute the primary bioactive components of the medicinal plant Panax notoginseng.[1][2] For centuries, P. notoginseng has been a cornerstone of traditional Chinese medicine, used to manage conditions related to blood circulation and inflammation.[1][2] NFA is isolated from both the roots and leaves of the plant.[3][4]

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 88100-04-3 | [3][5] |

| Molecular Formula | C₅₉H₁₀₀O₂₇ | [3][5] |

| Molecular Weight | 1241.42 g/mol | [3] |

| Compound Type | Triterpenoid Saponin | [3][5] |

| Solubility | Soluble in Methanol/Water mixtures, DMSO | [4][5] |

| Storage | 2-8°C | [5] |

Beyond its anti-inflammatory potential, NFA has also been noted for its bioactivity in the nervous system, where it has been shown to enhance neurite outgrowth in human neuroblastoma cells, suggesting a potential role in neuroprotection and regeneration.[3][4][6]

Core Anti-Inflammatory Signaling Pathways

To appreciate the mechanism of this compound, it is essential to first understand the central signaling cascades that orchestrate the inflammatory response. NFA exerts its effects by intervening at critical junctures within these pathways.

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a master regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the activation of IκB kinase (IKK), which phosphorylates IκBα, targeting it for degradation. This releases NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and enzymes such as COX-2 and iNOS.[7][8]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family—comprising key kinases like ERK, p38, and JNK—translates extracellular signals into cellular responses. In inflammation, stimuli like lipopolysaccharide (LPS) activate MAPK signaling cascades, leading to the phosphorylation and activation of downstream transcription factors that, in concert with NF-κB, amplify the inflammatory response.[1][9]

-

NLRP3 Inflammasome Pathway: The NLRP3 inflammasome is a multi-protein complex in the cytoplasm that responds to cellular danger signals.[10] Its activation leads to the cleavage and activation of Caspase-1. Activated Caspase-1 then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, which are potent mediators of acute inflammation.[10][11][12]

This compound: A Multi-Pathway Regulatory Mechanism

While direct studies on this compound are still building, extensive research on the closely related saponin Notoginsenoside R1 (NGR1) provides a powerful predictive model for NFA's anti-inflammatory mechanism. These saponins share a core structure and are often co-extracted, suggesting analogous biological functions.[1] The evidence points to a multi-pronged approach where NFA can suppress inflammation by targeting the NF-κB, MAPK, and NLRP3 inflammasome pathways simultaneously.

Inhibition of the NF-κB Signaling Cascade

Notoginsenosides effectively suppress the NF-κB pathway at multiple levels. Treatment with NGR1 has been shown to prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[7][8] This action keeps NF-κB p65 locked in the cytoplasm, preventing its nuclear translocation and blocking the transcription of its target genes.[7]

Furthermore, studies have identified upstream targets. For instance, NGR1 can inhibit sphingosine kinase 1 (SphK1), a signaling molecule that contributes to NF-κB activation.[13] By reducing SphK1 activity, notoginsenosides cut off a key signal that would otherwise initiate the inflammatory cascade.[13][14] This results in a significant downstream reduction in the production of inflammatory mediators like TNF-α, IL-6, IL-1β, COX-2, and iNOS.[8][15][16]

Attenuation of MAPK Pathway Activation

Notoginsenosides have demonstrated a clear ability to interfere with MAPK signaling. Studies on related compounds like Notoginsenoside Rb1 show that they can suppress the phosphorylation of ERK and p38 kinases in response to inflammatory stimuli.[9] This inhibition is crucial, as the MAPK and NF-κB pathways often work in concert to sustain and amplify inflammation. By dampening MAPK activation, NFA can reduce the overall inflammatory tone and prevent the runaway production of cytokines.[1][17]

Suppression of the NLRP3 Inflammasome

A key mechanism for the potent anti-inflammatory effect of notoginsenosides is the inhibition of the NLRP3 inflammasome. Research shows that NGR1 significantly downregulates the expression of the core components of the inflammasome complex: NLRP3 itself, the adaptor protein ASC, and Caspase-1.[11][18][19] This comprehensive suppression prevents the assembly of the functional inflammasome, thereby blocking the maturation and release of IL-1β and IL-18, two of the most powerful drivers of acute inflammation and fever.[11][12][18]

Integrated Mechanism of Action

The anti-inflammatory efficacy of this compound stems from its ability to modulate these interconnected pathways. It does not act as a simple inhibitor of a single enzyme but rather as a broad-spectrum regulator of the inflammatory network.

Caption: NFA's multi-target anti-inflammatory mechanism.

Experimental Validation: Methodologies and Protocols

Validating the anti-inflammatory effects of this compound requires a combination of in vitro and in vivo experimental models. These protocols provide a framework for assessing its efficacy and elucidating its mechanism of action.

In Vitro Assessment of Anti-Inflammatory Activity

In vitro assays are crucial for initial screening and mechanistic studies.[20] Murine macrophage cell lines, such as RAW 264.7, are commonly used as they produce a robust inflammatory response when stimulated with LPS.[8]

Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells into appropriate plates (e.g., 96-well for viability/cytokine assays, 6-well for protein/RNA extraction) and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-50 µM). Incubate for 1-2 hours. Causality Note: Pre-treatment allows the compound to enter the cells and be available to interfere with signaling pathways immediately upon stimulation.

-

Inflammatory Challenge: Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control. Incubate for the desired period (e.g., 6 hours for gene expression, 24 hours for cytokine release).

-

Endpoint Analysis:

-

Cytokine Measurement (ELISA): Collect the cell culture supernatant. Use commercial ELISA kits to quantify the concentration of secreted cytokines like TNF-α, IL-6, and IL-1β, following the manufacturer's instructions.[2]

-

Nitric Oxide (NO) Measurement (Griess Assay): Measure the accumulation of nitrite in the supernatant as an indicator of iNOS activity.

-

Gene Expression (RT-qPCR): Lyse the cells and extract total RNA. Synthesize cDNA and perform quantitative PCR using primers for target genes (Tnf, Il6, Il1b, Nos2, Ptgs2 [COX-2]), with a housekeeping gene (e.g., Actb) for normalization.[2] Causality Note: This step determines if NFA is inhibiting the transcription of inflammatory genes.

-

Protein Analysis (Western Blot): Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against key signaling proteins (e.g., p-p65, p-IκBα, p-p38, NLRP3, Caspase-1) and their total forms to assess activation status. Causality Note: This directly visualizes the inhibition of pathway-specific protein phosphorylation and expression.

-

In Vivo Assessment in Animal Models

In vivo models are essential to confirm the efficacy of NFA in a complex biological system.[21][22][23] The choice of model depends on the specific inflammatory disease being studied.[24]

Protocol: Carrageenan-Induced Paw Edema in Rats/Mice

This is a classic model of acute inflammation.[24]

-

Animal Acclimatization: House male Wistar rats or Swiss albino mice under standard laboratory conditions for at least one week.

-

Grouping: Divide animals into groups (n=6-8): Vehicle Control, NFA treatment groups (e.g., 10, 20, 40 mg/kg), and a Positive Control (e.g., Indomethacin, 10 mg/kg).

-

Drug Administration: Administer NFA or vehicle (e.g., 0.5% CMC) orally (p.o.) or intraperitoneally (i.p.) one hour before the inflammatory insult.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (0 hr) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

-

Percent Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.

-

-

Mechanism Validation (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis or homogenization to measure local cytokine levels (ELISA) or protein expression (Western Blot).

Caption: A generalized workflow for validating NFA's activity.

Quantitative Data Summary

The following table summarizes representative quantitative effects of notoginsenosides on key inflammatory markers, as reported in studies on NGR1, which serves as a proxy for NFA's expected activity.

| Assay Type | Model System | Treatment | Key Finding | Reference |

| Cytokine Release | LPS-stimulated AC16 cells | NGR1 (50-100 µg/mL) | Significant decrease in TNF-α, IL-6, and IL-1β secretion. | [2] |

| Inflammasome | High-Glucose treated HT22 cells | NGR1 (20 µM) | Markedly decreased NLRP3, ASC, and IL-1β expression. | [11] |

| NF-κB Pathway | DSS-induced colitis in mice | NGR1 | Decreased phosphorylation of IKK-α/β, IκBα, and p65. | [7] |

| Gene Expression | IL-1β-stimulated Tenocytes | NGR1 (0-10 µg/mL) | Dose-dependent suppression of Il6, Tnf, Mmp3, Mmp9. | [15] |

Conclusion and Future Directions

This compound, a key saponin from Panax notoginseng, represents a promising multi-target candidate for the development of novel anti-inflammatory therapeutics. The available evidence, largely extrapolated from its close analog Notoginsenoside R1, strongly suggests that NFA exerts its effects by concurrently suppressing the NF-κB, MAPK, and NLRP3 inflammasome signaling pathways. This integrated mechanism allows it to effectively reduce the expression and release of a broad spectrum of inflammatory mediators.

While the foundational research is compelling, several areas require further investigation:

-

Direct Mechanistic Studies: There is a critical need for studies focused specifically on this compound to confirm that its mechanism of action mirrors that of NGR1 and to uncover any unique properties.

-

Pharmacokinetics and Bioavailability: Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to understand the bioavailability of NFA and its metabolites.

-

Chronic Inflammation Models: Efficacy should be tested in more complex, chronic models of inflammatory disease, such as arthritis or inflammatory bowel disease, to assess its long-term therapeutic potential.

-

Clinical Translation: Ultimately, well-designed clinical trials will be required to establish the safety and efficacy of this compound in human patients.

By pursuing these research avenues, the scientific community can fully elucidate the therapeutic potential of this promising natural compound.

References

- Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Source details not fully available]

- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.

-

Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. [Link]

-

Schroecksnadel, K., Winkler, C., Wirleitner, B., Schennach, H., & Fuchs, D. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]

-

Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Pérez-Sánchez, A., Barrajón-Catalán, E., Cifuentes, A., & Micol, V. (2020). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

-

Arul, V., Kothai, R., & Sangilimuthu, A. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

-

Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]

- Unknown Author. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Source details not fully available]

-

Unknown Author. (n.d.). Screening models for inflammatory drugs. Slideshare. [Link]

- Zhang, Y., et al. (2020). Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases. [Source details not fully available]

-

Unknown Author. (n.d.). Notoginsenoside Rb1 inhibits activation of ERK and p38 MAPK pathways induced by hypoxia and hypercapnia. PubMed Central. [Link]

-

Liu, Y., et al. (2020). Notoginsenoside R1 ameliorates diabetic encephalopathy by activating the Nrf2 pathway and inhibiting NLRP3 inflammasome activation. PubMed Central. [Link]

-

Dou, W., et al. (2014). Notoginsenoside R1 Attenuates Experimental Inflammatory Bowel Disease via Pregnane X Receptor Activation. PubMed Central. [Link]

-

Gong, X., et al. (2022). Notoginsenoside R1, An Active Compound from Panax notoginseng, Inhibits Hepatic Stellate Cell Activation and Liver Fibrosis via MAPK Signaling Pathway. R Discovery. [Link]

-

Li, Y., et al. (2023). Exploring the molecular mechanism of notoginsenoside R1 in sepsis-induced cardiomyopathy based on network pharmacology and experiments validation. PubMed Central. [Link]

-

Wang, X., et al. (2024). Notoginsenoside R1 ameliorates the inflammation induced by amyloid-β by suppressing SphK1-mediated NF-κB activation in PC12 cells. PubMed Central. [Link]

-

PUSH Bio-technology. (n.d.). This compound. Push Bio-technology. [Link]

-

Unknown Author. (n.d.). Integrating network pharmacology and experimental models to identify notoginsenoside R1 ameliorates atherosclerosis by inhibiting macrophage NLRP3 inflammasome activation. ResearchGate. [Link]

-

Biopurify Phytochemicals. (n.d.). This compound. Biopurify Phytochemicals. [Link]

-

Wang, Z., et al. (2024). Notoginsenoside R1 attenuates tendinopathy through inhibiting inflammation and matrix metalloproteinases expression. PubMed Central. [Link]

-

Lee, J., & Lee, Y. (2024). The application of Panax notoginseng with a focus on its anti-inflammatory effect: a narrative review. National Institutes of Health. [Link]

-

Fang, H., et al. (2024). Integrating network pharmacology and experimental models to identify notoginsenoside R1 ameliorates atherosclerosis by inhibiting macrophage NLRP3 inflammasome activation. PubMed. [Link]

-

Wang, X., et al. (2024). Notoginsenoside R1 ameliorates the inflammation induced by amyloid-β by suppressing SphK1-mediated NF-κB activation in PC12 cells. PubMed. [Link]

-

Uzayisenga, R., et al. (2024). Notoginsenoside R1, a metabolite from Panax notoginseng (Burkill) F.H.Chen, stimulates insulin secretion through activation of phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Frontiers. [Link]

-

ChemFarm. (n.d.). This compound Supplier. ChemFarm. [Link]

-

Unknown Author. (n.d.). Anti-inflammatory mechanisms of action of the main components of ginseng and notoginseng. ResearchGate. [Link]

-

Zhang, Y., et al. (2024). Notoginsenoside R1 Ameliorate High-Fat-Diet and Vitamin D3-Induced Atherosclerosis via Alleviating Inflammatory Response, Inhibiting Endothelial Dysfunction, and Regulating Gut Microbiota. PubMed. [Link]

-

Zhang, Y., et al. (2022). Pharmacological properties and mechanisms of Notoginsenoside R1 in ischemia-reperfusion injury. PubMed Central. [Link]

-

Chan, K., et al. (2021). Ginsenoside Rb1 from Panax notoginseng Suppressed TNF-α-Induced Matrix Metalloproteinase-9 via the Suppression of Double-Strand RNA-Dependent Protein Kinase (PKR)/NF-κB Pathway. PubMed Central. [Link]

-

Liu, J., et al. (2022). Panax notoginseng Saponins Attenuate Cerebral Ischemia-Reperfusion Injury via Mitophagy-Induced Inhibition of NLRP3 Inflammasome in Rats. IMR Press. [Link]

-

Li, Y., et al. (2023). Panax notoginseng saponins inhibits NLRP3 inflammasome-mediated pyroptosis by downregulating lncRNA-ANRIL in cardiorenal syndrome type 4. PubMed Central. [Link]

-

Deng, K., et al. (2025). Notoginsenoside R2 attenuates hepatic fibrosis via STAT3-dependent hepatic stellate cells senescence induction and inflammatory microenvironment suppression. PubMed Central. [Link]

-

Chen, X., et al. (2008). Interaction between COX-2 and iNOS aggravates vascular lesion and antagonistic effect of ginsenoside. PubMed. [Link]

-

Bak, M., et al. (2012). Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver. PubMed Central. [Link]

-

Unknown Author. (n.d.). Effects of Compound 2 on the expression of iNOS and COX-2. ResearchGate. [Link]

Sources

- 1. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the molecular mechanism of notoginsenoside R1 in sepsis-induced cardiomyopathy based on network pharmacology and experiments validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 88100-04-3 | this compound [phytopurify.com]

- 4. This compound | CAS:88100-04-3 | Manufacturer ChemFaces [chemfaces.com]

- 5. Natural Product Description|this compound [sinophytochem.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. Notoginsenoside R1 Attenuates Experimental Inflammatory Bowel Disease via Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The application of Panax notoginseng with a focus on its anti-inflammatory effect: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Notoginsenoside Rb1 inhibits activation of ERK and p38 MAPK pathways induced by hypoxia and hypercapnia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. imrpress.com [imrpress.com]

- 11. Notoginsenoside R1 ameliorates diabetic encephalopathy by activating the Nrf2 pathway and inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Notoginsenoside R1 ameliorates the inflammation induced by amyloid‑β by suppressing SphK1‑mediated NF‑κB activation in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Notoginsenoside R1 ameliorates the inflammation induced by amyloid‑β by suppressing SphK1‑mediated NF‑κB activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Notoginsenoside R1 attenuates tendinopathy through inhibiting inflammation and matrix metalloproteinases expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. Integrating network pharmacology and experimental models to identify notoginsenoside R1 ameliorates atherosclerosis by inhibiting macrophage NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Notoginsenoside R1 Ameliorate High-Fat-Diet and Vitamin D3-Induced Atherosclerosis via Alleviating Inflammatory Response, Inhibiting Endothelial Dysfunction, and Regulating Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journalajrb.com [journalajrb.com]

- 21. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 22. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ijpsr.com [ijpsr.com]

A Technical Guide to the Discovery and Isolation of Notoginsenoside Fa from Panax notoginseng

Preamble: The Pharmacological Significance of Panax notoginseng and its Saponins

Panax notoginseng (Burk.) F. H. Chen, commonly known as Sanqi or Tianqi, is a highly valued herb in Traditional Chinese Medicine with a history of use spanning centuries.[1][2] Its therapeutic applications, particularly in the management of cardiovascular and cerebrovascular diseases, are primarily attributed to its rich profile of secondary metabolites.[3] The principal bioactive constituents are a class of compounds known as dammarane-type triterpenoid saponins, which include both ginsenosides and notoginsenosides.[2][4] These saponins are categorized based on their aglycone structure into protopanaxadiol (PPD) and protopanaxatriol (PPT) types, which can exhibit distinct pharmacological activities.[2]

Notoginsenoside Fa is a significant protopanaxadiol-type saponin found in various parts of the P. notoginseng plant, including the roots, rhizomes, stems, leaves, and flowers.[1][5] Its isolation and characterization are crucial for pharmacological research, quality control of herbal preparations, and as a reference standard for metabolic studies. This guide provides a comprehensive, field-proven methodology for the extraction, purification, and structural validation of this compound, grounded in established scientific protocols.

Section 1: The Molecular Architecture of this compound

This compound is a complex glycoside. Its structure consists of a protopanaxadiol aglycone, which is the core tetracyclic triterpenoid skeleton. This aglycone is glycosylated at two positions:

-

C-3 Position: A xylosyl-(1→2)-glucosyl-(1→2)-glucosyl moiety.

-

C-20 Position: A glucosyl-(1→6)-glucosyl moiety.

The extensive glycosylation significantly influences its polarity, solubility, and ultimately, the strategy required for its successful isolation from a complex plant matrix. The fragmentation of these sugar chains during mass spectrometry analysis provides characteristic ions that are instrumental in its identification.[2][6] For instance, collision-induced dissociation (CID) in mass spectrometry typically results in the sequential loss of sugar units, leading to diagnostic product ions at m/z values corresponding to the loss of xylose and multiple glucose units, and ultimately revealing the protopanaxadiol aglycone at m/z 459.[2][6]

Section 2: A Validated Workflow for the Isolation of this compound

The isolation of a single, high-purity saponin from P. notoginseng is a multi-step process that demands a systematic approach to separate compounds with very similar physicochemical properties. The causality behind this workflow is to progressively enrich the target compound by removing classes of impurities at each stage.

Caption: Workflow for the isolation and purification of this compound.

Step-by-Step Experimental Protocol

1. Raw Material Processing and Solvent Extraction:

-

Rationale: The initial extraction aims to efficiently solvate the moderately polar saponins from the dried plant matrix. Ethanol or methanol is typically chosen due to its effectiveness in extracting saponins.[7] Ultrasonic-assisted extraction is often preferred over traditional methods like reflux because it enhances extraction efficiency at lower temperatures, minimizing the risk of thermal degradation of sensitive compounds like this compound.[8]

-

Protocol:

-

Select and dry the desired part of the P. notoginseng plant (leaves are a particularly rich source of certain notoginsenosides).[8][9]

-

Pulverize the dried material to a fine powder (approx. 40-60 mesh) to increase the surface area for solvent penetration.

-

Suspend the powder in 70-85% aqueous ethanol (v/v) at a 1:10 solid-to-liquid ratio (g/mL).[10]

-

Perform ultrasonic extraction for 30-45 minutes at a controlled temperature (≤ 60°C). Repeat the extraction process 2-3 times to ensure maximum yield.

-

Combine the extracts, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

2. Enrichment of Total Saponins via Macroporous Resin Chromatography:

-

Rationale: The crude extract contains numerous impurities, including sugars, pigments, and flavonoids. Macroporous adsorption resins (e.g., D101, AB-8) are highly effective for enriching triterpenoid saponins.[7][10] The non-polar resin adsorbs the saponins while highly polar compounds (like sugars) are washed away with water. A subsequent elution with ethanol releases the adsorbed saponins.

-

Protocol:

-

Dissolve the crude extract in water and apply it to a pre-conditioned macroporous resin column.

-

Wash the column extensively with deionized water to remove impurities.

-

Elute the adsorbed saponins with a 70-85% aqueous ethanol solution.[10]

-

Collect the eluate and concentrate it to dryness to yield the total saponin fraction.

-

3. Multi-Stage Chromatographic Separation:

-

Rationale: The total saponin fraction is still a complex mixture of structurally similar compounds. A multi-stage approach using different chromatographic principles is necessary. Silica gel chromatography separates compounds based on polarity, while reversed-phase chromatography (using ODS/C18) separates them based on hydrophobicity.[8][11] This orthogonality is key to resolving individual saponins.

-

Protocol:

-

Silica Gel Column: Subject the total saponin fraction to silica gel column chromatography. Elute with a gradient mobile phase, typically starting with a less polar solvent system like dichloromethane-methanol (e.g., 7:1) and gradually increasing the polarity.[11]

-

ODS (C18) Column: Combine the fractions containing this compound (identified by thin-layer chromatography or analytical HPLC) and further purify them on an octadecylsilane (ODS) reversed-phase column.[8] Elute with a gradient of water and acetonitrile or methanol.

-

Monitor the fractions from both columns and pool those highly enriched with the target compound.

-

4. Final Purification by Preparative HPLC:

-

Rationale: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the definitive step to achieve high purity (>95%).[12][13] This technique offers superior resolution compared to gravity-fed column chromatography, allowing for the separation of closely related saponins.

-

Protocol:

-

Dissolve the enriched fraction from the previous step in the mobile phase.

-

Inject the solution onto a preparative C18 HPLC column.

-

Elute using an isocratic or gradient mobile phase system. A common system is acetonitrile-water.[9] The detection wavelength is typically set to 203 nm, where saponins exhibit UV absorbance.[9][12]

-

Collect the peak corresponding to the retention time of this compound.

-

Combine the collected fractions and remove the solvent under vacuum to obtain the purified compound.

-

| Parameter | Typical Conditions for Preparative HPLC | Rationale |

| Stationary Phase | Reversed-Phase C18 Column (e.g., 250 x 22 mm, 10 µm) | Provides excellent hydrophobic selectivity for separating dammarane saponins.[12][13] |

| Mobile Phase | Acetonitrile-Water or Ethanol-Water Gradient/Isocratic | Balances retention and elution of moderately polar saponins.[9][12] |

| Flow Rate | 6.0 - 10.0 mL/min | Optimized for preparative scale columns to ensure good separation without excessive pressure.[9][12] |

| Detection | UV at 203 nm | Saponins lack a strong chromophore but show end-absorption at low UV wavelengths.[9][12] |

| Column Temperature | 25 - 35 °C | Maintains consistent retention times and improves peak shape.[9] |

Section 3: Structural Validation and Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): An analytical HPLC-UV analysis is performed to assess the purity of the final product. The purity is calculated based on the peak area percentage in the chromatogram. A purity of >95% is typically required for a reference standard.[13]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula.[11] Tandem MS (MS/MS) experiments are conducted to observe the fragmentation pattern, which should show sequential loss of sugar moieties, confirming the glycosylation sequence and the aglycone identity.[2][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the gold standard for unambiguous structure elucidation. The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra provide definitive information about the aglycone structure, the identity and anomeric configuration of the sugar units, and the linkage points between them.[1]

References

- Source: National Institutes of Health (NIH)

- Title: SEPARATION AND PURIFICATION OF 5 SAPONINS FROM Panax Notoginseng BY PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY Source: Taylor & Francis Online URL

- Title: Separation and purification of 5 saponins from panax notoginseng by preparative high-performance liquid chromatography Source: ResearchGate URL

- Title: A new two-dimensional chromatographic method for separation of saponins from steamed Panax notoginseng Source: PubMed URL

- Title: Optimization of Extraction and Separation Process of Notoginsenoside Fc from Panax notoginseng Leaves Source: MDPI URL

- Title: CN112657231A - Purification process of panax notoginseng saponins Source: Google Patents URL

- Title: Stereoisomers of Saponins in Panax notoginseng (Sanqi)

- Source: PMC - National Institutes of Health (NIH)

- Title: Multicomponent Characterization of the Flower Bud of Panax notoginseng and Its Metabolites in Rat Plasma by Ultra-High Performance Liquid Chromatography/Ion Mobility Quadrupole Time-of-Flight Mass Spectrometry Source: MDPI URL

- Title: CN108126000B - Method for extracting and preparing panax notoginseng saponins from fresh panax notoginseng Source: Google Patents URL

- Title: New dammarane-type triterpenoids from the leaves of Panax notoginseng and their protein tyrosine phosphatase 1B inhibitory activity Source: PubMed Central URL

- Title: Chemical Investigation of Saponins in Different Parts of Panax notoginseng by Pressurized Liquid Extraction and Liquid Chromatography Source: Semantic Scholar URL

- Title: Panax notoginseng: panoramagram of phytochemical and pharmacological properties, biosynthesis, and regulation and production of ginsenosides Source: Oxford Academic URL

- Source: Journal of Pharmaceutical and Biomedical Analysis (via ScienceDirect)

Sources

- 1. Stereoisomers of Saponins in Panax notoginseng (Sanqi): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. academic.oup.com [academic.oup.com]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. Converting ginsenosides from stems and leaves of Panax notoginseng by microwave processing and improving their anticoagulant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CN112657231A - Purification process of panax notoginseng saponins - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Preparative separation of minor saponins from Panax notoginseng leaves using biotransformation, macroporous resins, and preparative high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN108126000B - Method for extracting and preparing panax notoginseng saponins from fresh panax notoginseng - Google Patents [patents.google.com]

- 11. New dammarane-type triterpenoids from the leaves of Panax notoginseng and their protein tyrosine phosphatase 1B inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Structure-Activity Relationship (SAR) of Notoginsenoside Fa

Executive Summary

Notoginsenoside Fa (NFA), a dammarane-type triterpenoid saponin from the esteemed medicinal plant Panax notoginseng, represents a molecule of significant therapeutic interest. While the parent plant has a long history in traditional medicine for treating cardiovascular and hemorrhagic conditions, the specific pharmacological profiles of its individual constituents are now coming into sharp focus. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of NFA, moving beyond a simple recitation of facts to explain the causal links between its complex chemical architecture and its biological functions. We will dissect the roles of the aglycone core and its extensive glycosylation, providing a framework for understanding its known neuroprotective activities and inferring its potential in other therapeutic areas. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on harnessing NFA and its derivatives for next-generation therapeutics.

The Molecular Architecture of this compound

Botanical Origin and Chemical Classification

This compound is a key saponin isolated from the roots, rhizomes, and other parts of Panax notoginseng (Burk.) F.H. Chen.[1] Saponins from this plant are the primary drivers of its medicinal effects.[1] Chemically, NFA is classified as a dammarane-type tetracyclic triterpenoid saponin.[2] Its structure is characterized by a rigid four-ring steroid-like nucleus (the aglycone) decorated with multiple sugar chains (glycosides), which are critical to its biological activity and pharmacokinetic profile.

The Core Chemical Structure

The foundational structure of NFA consists of a protopanaxadiol (PPD)-type aglycone. The defining features of NFA are the extensive sugar moieties attached at two key positions: the C-3 and C-20 hydroxyl groups of the dammarane core.

The specific arrangement of five sugar units—three at the C-3 position and two at the C-20 position—is what distinguishes NFA from other notoginsenosides and ginsenosides. This complex glycosylation pattern is a primary determinant of its interaction with biological targets.

Caption: A systematic workflow for SAR investigation.

Protocols for Analog Generation

-

Rationale: This method leverages the differential stability of glycosidic bonds to selectively remove the more labile outer sugar chains, particularly at the C-20 position, to generate analogs like Notoginsenoside Ft1. [3]1. Dissolution: Dissolve 100 mg of purified this compound in a 25% aqueous acetic acid solution (v/v) to a final concentration of 1 mg/mL.

-

Reaction: Heat the solution in a sealed vial at 80°C for 4-6 hours. Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or HPLC-MS.

-

Quenching: Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture three times with an equal volume of water-saturated n-butanol.

-

Purification: Combine the organic layers, wash with brine, and evaporate to dryness under reduced pressure. Purify the resulting crude mixture of products using column chromatography (e.g., silica gel or C18) followed by preparative HPLC to isolate individual analogs.

-

Validation: Confirm the structures of the purified analogs using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

Protocols for Biological Evaluation

-

Rationale: This assay directly measures the primary known activity of NFA and is essential for evaluating the neuroprotective potential of its analogs. [4]1. Cell Culture: Culture human neuroblastoma SK-N-SH cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed the cells into 24-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Replace the medium with a low-serum (1% FBS) medium containing various concentrations of NFA or its analogs (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Nerve Growth Factor, NGF).

-

Incubation: Incubate the cells for 48-72 hours.

-

Imaging: Capture images of at least 10 random fields per well using an inverted microscope with phase-contrast optics.

-

Analysis: A neurite is defined as a process longer than twice the diameter of the cell body. Quantify the percentage of neurite-bearing cells and the average length of the longest neurite per cell using image analysis software (e.g., ImageJ).

-

Self-Validation: Data are considered valid if the positive control (NGF) shows a statistically significant increase in neurite outgrowth compared to the vehicle control.

-

Rationale: This gold-standard animal model assesses the cardioprotective potential of lead compounds identified from in vitro screening, reflecting a common therapeutic target for notoginsenosides. [5][6]1. Animal Acclimation: Acclimate male Sprague-Dawley rats (200-250 g) for one week under standard laboratory conditions.

-

Grouping and Pre-treatment: Randomly assign rats to groups (n=10-12/group): Sham, MI + Vehicle, MI + NFA analog (e.g., 20 mg/kg), and MI + Positive Control (e.g., Notoginsenoside R1, 40 mg/kg). Administer the test articles or vehicle (e.g., 0.5% CMC-Na) via oral gavage daily for 7 days prior to surgery.

-

Surgical Procedure: Anesthetize the rats. Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce MI. In the Sham group, the suture is passed without ligation.

-

Post-operative Care and Dosing: Continue daily dosing for 14-28 days post-surgery.

-

Endpoint Analysis:

-

Cardiac Function: Perform echocardiography at baseline and at the end of the study to measure ejection fraction (EF) and fractional shortening (FS).

-

Infarct Size: At the end of the study, euthanize the animals, excise the hearts, and perform TTC (2,3,5-triphenyltetrazolium chloride) staining. The non-infarcted tissue stains red, while the infarcted area remains pale.

-

Histology & Biomarkers: Use Masson's trichrome staining to assess fibrosis and Western blot to analyze key signaling proteins in heart tissue homogenates. [5]6. Self-Validation: The MI + Vehicle group must show a significant decrease in cardiac function and a significant infarct size compared to the Sham group.

-

Molecular Mechanisms and Signaling Pathways

The therapeutic effects of notoginsenosides are mediated through the modulation of complex intracellular signaling networks. While direct targets of NFA are still under investigation, the pathways affected by its close structural relatives provide a robust framework for mechanistic inquiry.

Key Implicated Pathways

-

PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway. Activation by notoginsenosides has been linked to protection against apoptosis and the promotion of cell growth and angiogenesis. [7][8]It is a likely candidate for mediating the neuroprotective and potential cardioprotective effects of NFA.

-

MAPK/NF-κB Pathway: This pathway is a critical regulator of inflammation. Notoginsenosides like R1 have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6. [7][9]* JAK2/STAT3 Pathway: Activation of this pathway has been specifically linked to the cardioprotective effects of Notoginsenoside R1 in myocardial infarction models, where it reduces apoptosis and infarct size. [10]

Caption: PI3K/Akt pathway, a key target for notoginsenosides.

Conclusion and Future Directions

The structure-activity relationship of this compound is a compelling field of study, anchored by its confirmed neurotrophic properties. This guide has established that the complex glycosylation pattern, particularly at the C-20 position, is the primary determinant of its biological activity. The starkly different effects of analogs like Notoginsenoside Fc and Ft1 underscore the immense potential for tuning the pharmacological profile of the NFA scaffold through targeted chemical and biological modifications.

Future research should be prioritized in the following areas:

-

Target Deconvolution: Identifying the specific protein or receptor targets of NFA is the most critical next step to move from phenomenological observation to rational drug design.

-

Pharmacokinetic Optimization: The low oral bioavailability of highly glycosylated saponins is a major hurdle. Prodrug strategies or the development of less glycosylated, highly active analogs are essential for clinical translation.

-

Exploring Broader Therapeutic Applications: Based on the SAR of related compounds, the NFA scaffold should be systematically evaluated for cardioprotective, anti-inflammatory, and anti-cancer activities. [11][12] By leveraging the methodologies and SAR insights detailed in this guide, the scientific community can unlock the full therapeutic potential of this compound, paving the way for novel treatments rooted in the rich chemistry of natural products.

References

- Benchchem. (n.d.). Application Notes and Protocols for In Vivo Studies of Notoginsenoside FP2.

- Pusibio. (n.d.). This compound.

- Pharmacokinetics and Biological Activities of Notoginsenoside R1: A Systematical Review. (2025). PubMed.

- Notoginsenoside R2 attenuates hepatic fibrosis via STAT3-dependent hepatic stellate cells senescence induction and inflammatory microenvironment suppression. (2025). PubMed Central.

- Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases. (2020). Dovepress.

- Panax notoginseng: panoramagram of phytochemical and pharmacological properties, biosynthesis, and regulation and production of ginsenosides. (n.d.). Oxford Academic.

- Chemical structure of Notoginsenoside Fc. (n.d.). ResearchGate.

- Notoginsenoside R1 relieves the myocardial infarction via activating the JAK2/STAT3 signaling pathway in vivo and in vitro. (n.d.). PubMed.

- Panax notoginsenoside produces neuroprotective effects in rat model of acute spinal cord ischemia-reperfusion injury. (2012). PubMed.

- ChemFaces. (n.d.). This compound.

- Notoginsenoside R1 Ameliorates Cardiac Lipotoxicity Through AMPK Signaling Pathway. (n.d.). PubMed Central.

- Chemical transformation and target preparation of saponins in stems and leaves of Panax notoginseng. (n.d.). PubMed Central.

- TargetMol. (n.d.). This compound.

- Chemical structures of the nine saponins in Panax notoginseng leaves.... (n.d.). ResearchGate.

- Notoginsenoside R1: A systematic review of its pharmacological properties. (2019). PubMed.

- Pusibio. (n.d.). Notoginsenoside Fd.

- Role of Bioactive Constituents of Panax notoginseng in the Modulation of Tumorigenesis: A Potential Review for the Treatment of Cancer. (n.d.). National Institutes of Health.

- Notoginsenoside R1 relieves the myocardial infarction via activating the JAK2/STAT3 signaling pathway in vivo and in vitro. (2022). PubMed Central.

- Notoginsenoside R1 Counteracts Endotoxin-Induced Activation of Endothelial Cells In Vitro and Endotoxin-Induced Lethality in Mice In Vivo. (n.d.). Arteriosclerosis, Thrombosis, and Vascular Biology.

- Notoginsenoside R1 attenuates breast cancer progression by targeting CCND2 and YBX3. (2021). PubMed Central.

- Effect of Micronization on Panax notoginseng: In Vitro Dissolution and In Vivo Bioavailability Evaluations. (n.d.). PubMed Central.

- In Vitro Evaluation of Panax Notoginseng Rg1 Released From collagen/chitosan-gelatin Microsphere Scaffolds for Angiogenesis. (2013). PubMed.

- Bioactive Saponins and Glycosides. XIX. Notoginseng (3): Immunological Adjuvant Activity of Notoginsenosides and Related Saponins: Structures of notoginsenosides-L, -M, and -N From the Roots of Panax Notoginseng (Burk.) F. H. Chen. (2001). PubMed.

- A narrative review of Panax notoginseng: Unique saponins and their pharmacological activities. (2024). PubMed Central.

- Notoginsenoside R1 Protects Against Diabetic Cardiomyopathy Through Activating Estrogen Receptor α and Its Downstream Signaling. (n.d.). Frontiers.

- Notoginsenoside R1 Facilitates Cell Angiogenesis by Inactivating the Notch Signaling During Wound Healing. (2025). ResearchGate.

- Pharmacological properties and mechanisms of Notoginsenoside R1 in ischemia-reperfusion injury. (2022). PubMed Central.

- Production of Minor Ginsenosides from Panax notoginseng Flowers by Cladosporium xylophilum. (n.d.). MDPI.

- Cardioprotective Effect of Stem-Leaf Saponins From Panax notoginseng on Mice With Sleep Deprivation by Inhibiting Abnormal Autophagy Through PI3K/Akt/mTOR Pathway. (2021). PubMed Central.

- Notoginsenoside R1 ameliorates the inflammation induced by amyloid‑β by suppressing SphK1‑mediated NF‑κB activation in PC12 cells. (n.d.). PubMed.

- Anticancer Activities of Protopanaxadiol- and Protopanaxatriol-Type Ginsenosides and Their Metabolites. (n.d.). PubMed Central.

- Protective Effects of Panax Notoginseng Saponins on Cardiovascular Diseases: A Comprehensive Overview of Experimental Studies. (n.d.). PubMed Central.

- Notoginsenoside R1 attenuates cardiac dysfunction in endotoxemic mice: an insight into oestrogen receptor activation and PI3K/Akt signalling. (n.d.). PubMed Central.

- The effects of notoginsenoside R₁ on the intestinal absorption of geniposide by the everted rat gut sac model. (2012). PubMed.

- Notoginsenoside Ft1 induces lysosomal cell death and apoptosis by inhibiting the PI3K/AKT/mTOR pathway in hepatocellular carcinoma. (2025). PubMed.

- Anticancer Activities of Ginsenosides, the Main Active Components of Ginseng. (2021). PubMed Central.

- Lin, H., et al. (n.d.). Multi-target neuroprotective effects of notoginsenoside R1 in neurodegenerative diseases: From pharmacokinetics to translational prospects. Semantic Scholar.

- The Protective Effect of Notoginsenoside R1 on Isoflurane-Induced Neurological Impairment in the Rats via Regulating miR-29a Expression and Neuroinflammation. (n.d.). PubMed.

- (PDF) Neuroprotective Mechanisms of Ginsenoside Rb1 in Central Nervous System Diseases. (n.d.). ResearchGate.

- The application of Panax notoginseng with a focus on its anti-inflammatory effect: a narrative review. (2025). PubMed.

- Notoginsenoside R2 reduces A β 25-35-induced neuronal apoptosis and inflammation via miR-27a/SOX8/ β -catenin axis. (n.d.). ResearchGate.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Natural Product Description|this compound [sinophytochem.com]

- 3. Chemical transformation and target preparation of saponins in stems and leaves of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS:88100-04-3 | Manufacturer ChemFaces [chemfaces.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Notoginsenoside R1 relieves the myocardial infarction via activating the JAK2/STAT3 signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Biological Activities of Notoginsenoside R1: A Systematical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cardioprotective Effect of Stem-Leaf Saponins From Panax notoginseng on Mice With Sleep Deprivation by Inhibiting Abnormal Autophagy Through PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Notoginsenoside R1 relieves the myocardial infarction via activating the JAK2/STAT3 signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of Bioactive Constituents of Panax notoginseng in the Modulation of Tumorigenesis: A Potential Review for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Notoginsenoside R1 attenuates cardiac dysfunction in endotoxemic mice: an insight into oestrogen receptor activation and PI3K/Akt signalling - PMC [pmc.ncbi.nlm.nih.gov]

Notoginsenoside Fa: An In-depth Technical Guide to In Vivo Pharmacokinetics and Metabolism

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Notoginsenoside Fa (N-Fa), a prominent saponin derived from the traditional medicinal herb Panax notoginseng, is increasingly recognized for its significant therapeutic potential, particularly in the realms of cardiovascular and neurological disorders. The successful translation of N-Fa from a promising preclinical candidate to a viable clinical therapeutic is contingent upon a deep and nuanced understanding of its behavior within a biological system. This technical guide provides a thorough exploration of the in vivo pharmacokinetics and metabolism of this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) profile. We will delve into the intricate metabolic transformations it undergoes, the experimental designs used to elucidate these pathways, and the advanced analytical methodologies required for its precise quantification in biological matrices. This document is designed to serve as a critical resource for professionals engaged in the research and development of this potent natural compound.

Introduction: The Scientific Imperative for Understanding this compound

Panax notoginseng has a long-standing history in traditional medicine, with its therapeutic efficacy largely attributed to a class of compounds known as dammarane-type saponins. Among these, this compound has emerged as a compound of significant interest due to its demonstrated pharmacological activities, including potent anti-inflammatory and neuroprotective effects. However, the journey of any therapeutic agent from bench to bedside is paved with rigorous scientific inquiry, a critical component of which is the characterization of its pharmacokinetic profile. Understanding how the body acts on N-Fa—how it is absorbed, where it is distributed, how it is metabolized, and ultimately, how it is eliminated—is fundamental to optimizing its therapeutic efficacy and ensuring its safety. This guide aims to synthesize the current knowledge on the in vivo fate of this compound, providing a robust foundation for its continued development.

The In Vivo Journey of this compound: A Pharmacokinetic Perspective

The pharmacokinetic narrative of this compound is a complex interplay of physiological processes that dictate its concentration at the site of action over time. In vivo studies, primarily conducted in rodent models, have been pivotal in sketching this narrative.

Absorption: The Gateway to Systemic Circulation

Following oral administration, the absorption of this compound from the gastrointestinal tract is the initial and often rate-limiting step. Like many other ginsenosides, N-Fa exhibits low oral bioavailability.[1] This is a consequence of several factors, including its inherent physicochemical properties that may limit its ability to permeate the intestinal epithelium, as well as potential degradation by the harsh acidic and enzymatic environment of the gut.

Distribution: Reaching the Target Tissues

Upon entering the systemic circulation, this compound is distributed throughout the body. The extent and pattern of this distribution are critical for its pharmacological effect. Investigating the tissue-specific accumulation of N-Fa can provide invaluable insights into its potential mechanisms of action and identify its primary target organs.

Metabolism: A Cascade of Biochemical Transformations

The metabolism of this compound is a profound and intricate process, primarily occurring in the liver and the gut, where it is extensively modified by enzymatic action. The predominant metabolic pathway for N-Fa, and indeed for many saponins, is deglycosylation—the sequential removal of sugar moieties from the parent molecule.[2][3] This process is often initiated by the gut microbiota, which possess a diverse arsenal of glycosidases capable of cleaving the various glycosidic linkages.[3] Subsequent metabolism can then occur in the liver.

Principal Metabolic Pathways:

-

Stepwise Deglycosylation: The sugar chains attached to the aglycone core are systematically cleaved. This biotransformation can lead to the formation of a series of intermediate metabolites, each with potentially distinct pharmacological and pharmacokinetic properties.

-

Formation of Protopanaxatriol (PPT): this compound is a protopanaxatriol-type saponin. Through successive deglycosylation, it is ultimately metabolized to its core aglycone, protopanaxatriol.[3] The metabolites produced through deglycosylation may exhibit higher permeability and bioavailability than the parent compound.[4][5]

The following diagram provides a conceptual illustration of the metabolic cascade of this compound.

Caption: Conceptual metabolic pathway of this compound.

Excretion: The Final Elimination